N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine
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Overview
Description
N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine is a synthetic organic compound that belongs to the class of sulfonylated amino acids. This compound is characterized by the presence of a cyclobutylcarbonyl group attached to an indole ring, which is further sulfonylated and linked to the amino acid leucine. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Cyclobutylcarbonylation: The indole derivative is then subjected to cyclobutylcarbonylation using cyclobutanecarbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The cyclobutylcarbonylated indole is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Coupling with Leucine: The sulfonylated indole is finally coupled with leucine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine
- N-{[1-(cyclopentylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine
- N-{[1-(cyclohexylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine
Uniqueness
N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine is unique due to the presence of the cyclobutylcarbonyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[1-(cyclobutanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-12(2)10-16(19(23)24)20-27(25,26)15-6-7-17-14(11-15)8-9-21(17)18(22)13-4-3-5-13/h6-7,11-13,16,20H,3-5,8-10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFKYRYRSBLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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